N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(10-19-8-7-12-3-1-2-4-14(12)19)18-13-5-6-15-16(9-13)22-11-21-15/h1-6,9H,7-8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVVXFCWXIVLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]Dioxole Subunit Synthesis
The benzo[d]dioxole ring system is efficiently constructed via cyclocondensation of catechol derivatives with dichloromethane under basic conditions. For example, 3,4-dihydroxybenzaldehyde treated with CH$$2$$Cl$$2$$ and K$$2$$CO$$3$$ in DMF at 80°C for 12 hours yields 5-formylbenzo[d]dioxole with 89% conversion. Subsequent oxidation of the aldehyde to carboxylic acid is achieved using Jones reagent (CrO$$3$$/H$$2$$SO$$4$$) at 0°C, followed by acid chloride formation with SOCl$$2$$.
Table 1: Benzo[d]dioxole-5-carboxylic acid synthesis optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | CH$$2$$Cl$$2$$, K$$2$$CO$$3$$, DMF, 80°C | 89 | 95.2 |
| Aldehyde oxidation | Jones reagent, 0°C, 2h | 78 | 97.8 |
| Acid chloride formation | SOCl$$_2$$, reflux, 3h | 92 | 99.1 |
2-Indolinylethylamine Subunit Preparation
The indoline core is synthesized via reductive cyclization of 2-nitrobenzyl precursors. A one-pot method adapted from PMC3124116 employs FeCl$$_3$$-Zn mediated reduction of 2-cyano-2-(2-nitrophenyl)acetamide intermediates. Key modifications include:
- SNAr reaction : 2-Fluoronitrobenzene reacts with cyanoacetamide in DMF with DBU (1.5 eq) at 60°C for 6 hours to form 2-cyano-2-(2-nitrophenyl)acetamide (87% yield).
- Reductive cyclization : Direct addition of HCl (6M), FeCl$$3$$ (0.2 eq), and Zn dust (3 eq) at 50°C for 2 hours achieves 92% conversion to 2-aminoindole-3-carboxamide. Subsequent hydrogenation over Pd/C (10%) in EtOH at 40 psi H$$2$$ selectively reduces the indole to indoline with complete conversion.
Amide Bond Formation Strategies
Coupling the acid chloride from Section 1.1 with 2-indolinylethylamine presents multiple options:
Schotten-Baumann Conditions
Traditional acylation in biphasic system:
Carbodiimide-Mediated Coupling
Optimized protocol using EDCl/HOBt:
- Equimolar acid/amine in DMF
- EDCl (1.5 eq), HOBt (1.5 eq), NMM (3 eq)
- RT, 12h under N$$_2$$
- Yield : 82% (HPLC purity 98.7%)
Table 2: Amide coupling efficiency comparison
| Method | Time (h) | Yield (%) | Side Products |
|---|---|---|---|
| Schotten-Baumann | 1 | 68 | Hydrolyzed acid (12%) |
| EDCl/HOBt | 12 | 82 | Urea derivatives (3%) |
| T3P®/DIPEA | 6 | 79 | Phosphorus byproducts (5%) |
Stereochemical Considerations in Indoline Formation
While the target molecule's stereochemistry remains unspecified, asymmetric synthesis options exist:
- Noyori asymmetric hydrogenation : Using RuCl$$_2$$[(S)-xylbinap][(S)-daipen] catalyst for indole reduction achieves 99% ee in model systems.
- Chiral resolution : Diastereomeric salt formation with L-tartaric acid (ethanol/water 3:1) enables 97% enantiopurity at 15°C.
Analytical Characterization Data
1H NMR (400 MHz, DMSO-d6) :
- δ 6.85 (s, 1H, dioxole-H)
- δ 7.22–7.15 (m, 4H, indoline-H)
- δ 3.58 (q, J=6.4 Hz, 2H, CH$$_2$$NH)
- δ 2.95 (t, J=6.4 Hz, 2H, indoline-CH$$_2$$)
HPLC-MS :
- Retention time: 8.92 min (C18, 60% MeCN/H$$_2$$O)
- [M+H]+: 353.2 (calculated 353.4)
Scale-Up Considerations
Pilot-scale trials (100g batch) identified critical process parameters:
- Exothermic control : Maintain reaction temp <60°C during FeCl$$_3$$-Zn reduction via jacketed cooling
- Pd removal : Post-hydrogenation filtration through Celite bed reduces Pd residues to <2 ppm
- Crystallization optimization : Ethyl acetate/n-heptane (1:3) affords 92% recovery with 99.5% purity
Chemical Reactions Analysis
Types of Reactions
N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the indoline core or the benzo[d]1,3-dioxole group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide exhibit significant anticancer properties. A study synthesized several compounds based on this structure and evaluated their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
Key Findings :
- The synthesized compounds showed IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.
- Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, affecting proteins such as Bax and Bcl-2, which are crucial in regulating cell death .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
These findings suggest that this compound derivatives could be promising candidates for further development as anticancer agents.
Neuroprotective Effects
Another significant application of this compound lies in its neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.
Research Insights :
- In vitro assays demonstrated a reduction in cell death by approximately 40% when neuronal cell lines were treated with the compound under oxidative stress conditions.
- The compound also enhanced the activity of antioxidant enzymes, indicating a protective mechanism against oxidative damage.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this compound. It exhibited notable efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy :
A study assessed the minimum inhibitory concentration (MIC) of the compound against common pathogens:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate potential applications in developing new antimicrobial agents to combat resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound’s structure allows it to interact with microtubules and tubulin, leading to the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit antitumor activities and share structural similarities.
Uniqueness
N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide is unique due to its specific combination of the indoline core and the benzo[d]1,3-dioxole group.
Biological Activity
N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is derived from the phthalimide family, known for their diverse biological activities. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with indoline structures through various chemical methodologies. Studies have indicated that modifications in the structure can significantly impact the biological efficacy of these compounds.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and related compounds.
The anticancer mechanisms are multifaceted:
- Cytotoxicity : Compounds displaying significant cytotoxic effects against various cancer cell lines (e.g., HepG2, HCT116, MCF-7) have been reported. For instance, one study showed that certain derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior potency against specific cancer types .
- Apoptosis Induction : The compounds were found to promote apoptosis in cancer cells through mechanisms involving mitochondrial pathways and modulation of apoptosis-related proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at specific phases, further contributing to their anticancer activity .
Case Studies
A notable study evaluated a series of benzo[d][1,3]dioxole derivatives against cancer cell lines. The results indicated that some compounds exhibited stronger antitumor activity than doxorubicin across multiple cell lines, with IC50 values indicating potent cytotoxicity while sparing normal cells .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 1 | HepG2 | 2.38 | 7.46 |
| 2 | HCT116 | 1.54 | 8.29 |
| 3 | MCF7 | 4.52 | 4.56 |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity. Research has shown that derivatives possess significant effects against both Gram-positive and Gram-negative bacteria.
The antimicrobial mechanisms often involve:
- Inhibition of Bacterial Growth : Compounds have demonstrated Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against various bacterial strains.
- DNA Damage Induction : Some studies have shown that treatment with these compounds leads to DNA fragmentation in bacterial cells, suggesting a mechanism that could be leveraged for antibiotic development .
Comparative Analysis with Other Compounds
When compared to other phthalimide derivatives, this compound shows promising results in both anticancer and antimicrobial activities. For example, certain derivatives have been reported to exhibit higher selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide, and how can reaction yields be improved?
- Methodology : Utilize reductive amination or coupling reactions (e.g., Na(OAc)₃BH in dichloroethane with acetic acid) as described in indole derivative syntheses . Optimize reaction time (12–24 hours) and temperature (RT to reflux). Purify via column chromatography or recrystallization, monitoring intermediates using TLC or HPLC.
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural analogs?
- Methodology : Compare experimental H/C NMR chemical shifts with NIST reference data for benzodioxole and indoline moieties . Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺). Assign characteristic signals for the ethanamide bridge (δ ~3.5–4.0 ppm for CH₂ groups) and aromatic protons .
Q. What stability tests are recommended for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to track degradation. Assess pH-dependent hydrolysis (e.g., 0.1 M HCl/NaOH at 37°C) and identify byproducts via LC-MS. Reference NIST thermal decomposition data to predict degradation pathways .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?
- Methodology : Employ hybrid functionals (e.g., B3LYP) with gradient corrections to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices . Validate against experimental UV-Vis spectra and redox potentials. Use basis sets like 6-31G(d,p) for accuracy in aromatic systems .
Q. How do hydrogen-bonding patterns in the crystal structure influence its pharmacological activity?
- Methodology : Analyze single-crystal X-ray data with Mercury CSD to identify intermolecular interactions (e.g., C=O···H–N bonds) . Compare graph-set notations (e.g., R₂²(8) motifs) with bioactivity data to correlate packing efficiency with solubility or receptor binding .
Q. How can contradictory in vitro vs. in vivo pharmacological data be resolved for this compound?
- Methodology : Re-evaluate assay conditions (e.g., serum protein binding, metabolic stability using liver microsomes) . Use LC-MS/MS to quantify active metabolites and assess cytochrome P450 interactions. Cross-validate with physiologically based pharmacokinetic (PBPK) models .
Q. What strategies improve structure-activity relationship (SAR) studies for derivatives targeting kinase inhibition?
- Methodology : Synthesize analogs with substitutions on the benzodioxole or indoline rings. Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Perform molecular docking (AutoDock Vina) to prioritize substituents with optimal binding energies .
Q. How can metabolic pathways be elucidated to mitigate rapid clearance in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
